molecular formula C23H17F3N2O5S B2830399 2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile CAS No. 625376-44-5

2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile

Numéro de catalogue: B2830399
Numéro CAS: 625376-44-5
Poids moléculaire: 490.45
Clé InChI: VXMPGKPOZNCAKI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

The compound 2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile is a pyridine-carbonitrile derivative featuring:

  • A 3,4-dihydroxyphenyl group linked via a sulfanyl-ethyl ketone moiety.
  • A 3,4-dimethoxyphenyl substituent at position 4.
  • A trifluoromethyl group at position 2.
  • A carbonitrile group at position 2.

Propriétés

IUPAC Name

2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N2O5S/c1-32-20-6-4-12(8-21(20)33-2)16-9-15(23(24,25)26)14(10-27)22(28-16)34-11-19(31)13-3-5-17(29)18(30)7-13/h3-9,29-30H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMPGKPOZNCAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCC(=O)C3=CC(=C(C=C3)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile (commonly referred to as the target compound) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H17F3N2O5SC_{23}H_{17}F_{3}N_{2}O_{5}S. The structure features key functional groups, including a pyridine ring, a trifluoromethyl group, and a sulfanyl moiety, which are significant for its biological interactions. The presence of hydroxyl and methoxy groups enhances its solubility and reactivity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to the target molecule exhibit significant antimicrobial properties. For instance, derivatives of trifluoromethylpyridine have shown promising antibacterial activity against various pathogens such as Xanthomonas oryzae and Ralstonia solanacearum . The incorporation of the sulfanyl group is believed to enhance this activity due to increased lipophilicity and interaction with bacterial membranes.

Cytotoxicity

The cytotoxic effects of related compounds have been evaluated against several cancer cell lines. For example, certain derivatives demonstrated selective toxicity towards tumor cells while sparing normal cells, suggesting potential applications in cancer therapy . The mechanism may involve the induction of apoptosis through the activation of caspase pathways.

Enzyme Inhibition

The target compound's structural features suggest potential enzyme inhibition capabilities. Compounds with similar structures have been reported to inhibit urease activity effectively, which is crucial for treating infections caused by Helicobacter pylori . This inhibition can disrupt the bacterial metabolism and contribute to antibacterial effects.

Study 1: Antibacterial Evaluation

A study focused on the synthesis and evaluation of thioether-containing compounds revealed that certain derivatives exhibited higher antibacterial activity than standard treatments . The compound E6 (related to our target) showed an impressive 67% inhibition against R. solanacearum, indicating that modifications to the sulfur-containing framework can significantly enhance biological activity.

Study 2: Anticancer Properties

Another investigation assessed the cytotoxicity of related pyridine derivatives against various cancer cell lines. Some compounds displayed IC50 values in the low micromolar range, indicating potent anticancer properties that warrant further exploration in preclinical models .

Comparative Biological Activity Table

Compound NameActivity TypeTarget Organism/Cell LineActivity (%)Reference
E6AntibacterialR. solanacearum67
Trifluoromethyl derivativeCytotoxicityVarious cancer cell linesIC50 < 10 µM
Urease inhibitorsEnzyme InhibitionH. pylori>90

Comparaison Avec Des Composés Similaires

Key Structural Differences

The target compound is distinguished from similar pyridine-carbonitrile derivatives by its dual aryl substituents (dihydroxyphenyl and dimethoxyphenyl) and sulfanyl-ethyl ketone linker . Below is a comparison with selected analogs:

Compound Name Position 6 Substituent Position 4 Substituent Position 2/3 Substituent Key Features
Target Compound 3,4-Dimethoxyphenyl CF₃ 2-(3,4-Dihydroxyphenyl-sulfanyl-ethyl ketone) High polarity, hydrogen-bonding capacity
6-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile 4-Chlorophenyl CF₃ 4-Methylphenylsulfanyl Lipophilic (Cl, CH₃), moderate reactivity
2-[(4-Chlorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile 3-CF₃-phenyl 4-Chlorophenylsulfanyl Electron-withdrawing CF₃ at position 6
6-(4-Methoxyphenyl)-2-oxo-4-CF₃-pyridine-3-carbonitrile 4-Methoxyphenyl CF₃ Oxo group at position 2 Reduced steric hindrance, planar structure

Physicochemical Properties

  • Polarity : The target compound’s 3,4-dihydroxyphenyl group increases polarity and hydrogen-bonding capacity compared to analogs with halogen (Cl) or methoxy groups .
  • Lipophilicity : The trifluoromethyl group enhances lipophilicity (logP ~3.5–4.0), but this is partially offset by the hydrophilic dihydroxyphenyl group, likely resulting in a logP lower than chlorinated analogs (e.g., logP ~4.5 for ) .
  • Stability: The dimethoxyphenyl group improves oxidative stability compared to dihydroxyphenyl analogs, which may undergo quinone formation .

Bioactivity and Pharmacokinetics

  • Enzyme Binding : The sulfanyl-ethyl ketone linker may facilitate interactions with cysteine residues in enzymes, similar to kinase inhibitors .
  • Similarity Indexing : Using Tanimoto coefficients (as in ), the target compound shares ~60–70% structural similarity with analogs like and , suggesting overlapping bioactivity profiles (e.g., kinase or HDAC inhibition).
  • ADME Properties : The dihydroxyphenyl group may reduce blood-brain barrier permeability compared to chlorinated analogs , while the trifluoromethyl group enhances metabolic stability .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

The synthesis involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:

  • Sulfanyl group introduction : Reacting a pyridine precursor with a 2-(3,4-dihydroxyphenyl)-2-oxoethyl thiol intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Trifluoromethyl incorporation : Utilizing trifluoromethylation reagents (e.g., Togni’s reagent) in the presence of Cu(I) catalysts for regioselective substitution .
  • Yield optimization : Microwave-assisted synthesis (100–120°C, 30–60 min) enhances reaction efficiency compared to conventional heating. Catalyst screening (e.g., trifluoroacetic acid) improves selectivity for the pyridine core .
  • Purity monitoring : Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are critical for tracking intermediate formation .

Q. What analytical techniques are recommended for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR and 2D techniques (COSY, HSQC) resolve complex splitting patterns caused by trifluoromethyl and sulfanyl groups .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure >95% purity .
  • X-ray Diffraction (XRD) : For crystallinity analysis, single-crystal XRD confirms stereochemistry and hydrogen-bonding interactions (e.g., dihydroxyphenyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₂₄H₂₀F₃N₂O₄S) and detects isotopic patterns for bromine/chlorine analogs .

Q. How can researchers assess the compound’s solubility and formulation stability?

  • Solubility screening : Use dynamic light scattering (DLS) in buffers (pH 1–10) to identify optimal solvents (e.g., DMSO for in vitro assays) .
  • Accelerated stability studies : Monitor degradation under UV light, heat (40–60°C), and humidity (75% RH) via HPLC. Stabilizers like cyclodextrins improve aqueous solubility .

Advanced Research Questions

Q. How to design experiments to resolve contradictory bioactivity data in different assay models?

  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell viability (MTT assay) to distinguish direct target effects from cytotoxicity .
  • Dose-response profiling : Use logarithmic concentrations (1 nM–100 µM) to identify off-target interactions. Statistical tools (e.g., ANOVA) validate reproducibility .
  • Metabolite screening : LC-MS/MS identifies oxidative metabolites (e.g., quinone formation from dihydroxyphenyl groups) that may alter activity .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

  • Substituent modification : Replace 3,4-dimethoxyphenyl with halogenated analogs (e.g., 4-bromophenyl) to probe electronic effects on binding affinity .
  • Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with targets like tyrosine kinases. Focus on hydrogen bonds with the carbonitrile group and hydrophobic interactions with the trifluoromethyl moiety .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical functional groups (e.g., sulfanyl linker length) .

Q. How can researchers address stability challenges during in vivo pharmacokinetic studies?

  • Plasma stability assays : Incubate the compound with murine/human plasma (37°C, 1–24 hrs) and quantify degradation via LC-MS. Nanoemulsions or PEGylation improve half-life .
  • Tissue distribution studies : Radiolabel the compound (¹⁴C or ³H) to track accumulation in organs. Autoradiography or PET imaging validates blood-brain barrier penetration .

Q. What methodologies are recommended for studying reactive oxygen species (ROS) modulation by the dihydroxyphenyl group?

  • Electrochemical analysis : Cyclic voltammetry quantifies redox potential of the catechol moiety (3,4-dihydroxyphenyl) .
  • ROS detection kits : Use fluorescent probes (e.g., DCFH-DA) in cell lines under oxidative stress (H₂O₂ treatment) .
  • EPR spectroscopy : Detect radical intermediates (e.g., semiquinones) generated during ROS scavenging .

Methodological Considerations for Data Contradictions

  • Batch variability : Ensure consistent synthetic protocols (e.g., inert atmosphere for thiol reactions) to minimize impurities .
  • Assay interference : Pre-treat compound solutions with Chelex resin to remove metal contaminants affecting enzymatic readouts .
  • Cross-species differences : Validate findings in multiple models (e.g., human primary cells vs. rodent hepatocytes) .

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